molecular formula C12H9F2N3O2 B2356010 N-(3,4-difluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1049524-10-8

N-(3,4-difluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2356010
CAS No.: 1049524-10-8
M. Wt: 265.22
InChI Key: FGJNPJMQUGERCG-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a difluorophenyl group, a methyl group, and a carboxamide group attached to a pyridazine ring

Preparation Methods

The synthesis of N-(3,4-difluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 3,4-difluoroaniline with ethyl acetoacetate, followed by cyclization and subsequent reaction with hydrazine hydrate to form the pyridazine ring.

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

N-(3,4-difluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential as a bioactive molecule with applications in the study of enzyme inhibition and receptor binding.

    Medicine: Research has indicated its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory conditions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

N-(3,4-difluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with other pyridazine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-1-methyl-6-oxopyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N3O2/c1-17-11(18)5-4-10(16-17)12(19)15-7-2-3-8(13)9(14)6-7/h2-6H,1H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJNPJMQUGERCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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